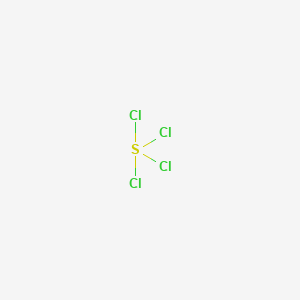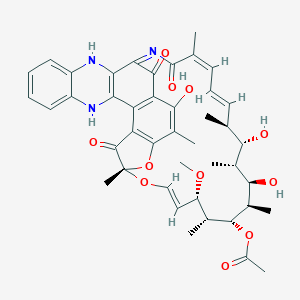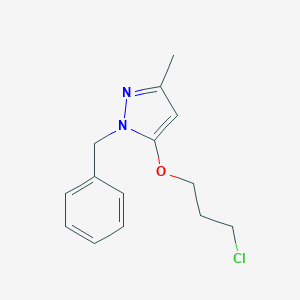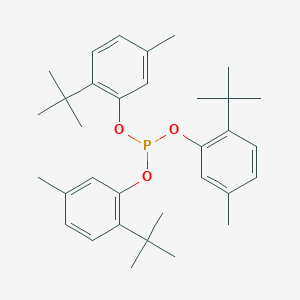
テルビウム(III) ブロミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Terbium(III) bromide (TbBr3) is a chemical compound composed of a terbium atom and three bromine atoms. It is a white solid with a cubic crystal structure and a melting point of 722 °C. It has a wide range of applications in the fields of science and technology, including in the synthesis of other compounds, in scientific research, and in laboratory experiments.
科学的研究の応用
微生物学およびバイオテクノロジー
テルビウム(III)は、典型的な希土類元素であり、その細胞の成長、胞子形成、およびバチルス・サブチリスの胞子の特性への影響が研究されてきた . テルビウム(III)は細菌の成長を抑制しながら、湿熱に対する胞子の耐性を高めることがわかった . これは、微生物を用いた培養プロセスにおける希土類元素の回収に影響を与える可能性がある .
蛍光分析
テルビウム(III)は、アスコルビン酸の分子検出のための蛍光プローブとして使用されてきた . 混合リガンド錯体の形成により、テルビウム(III)イオンの蛍光が消光する . この方法は、ランタノイドイオンと錯体を形成することができる化合物の検出に適している .
発光センサー開発
テルビウム(III)ベースのランタノイド有機骨格に基づいて、ヨウ化物イオンの検出のための強力な発光センサーが開発された . これは、化学センシングの分野で潜在的な用途がある .
治療用途
テルビウム(III) ブロミドとは直接関係しないが、治療濃度のブロミドは、ラット大脳皮質の培養ニューロンにおけるGABA活性化電流を増強するという証拠がある . これは、ブロミド含有化合物の潜在的な治療用途を示唆している。
Safety and Hazards
将来の方向性
Terbium(III) bromide has potential applications in various fields. For instance, a study discusses the use of a terbium(III) lanthanide-organic framework as a platform for a green-emission signal . Another study discusses the use of a terbium(III) metal-organic framework for high catalytic performance on the cycloaddition of CO2 with epoxides under mild conditions .
作用機序
Target of Action
Terbium(III) bromide, a crystalline chemical compound , has been found to interact with various targets. For instance, it has been reported to interact with the Chloride channel protein 1 , which plays a crucial role in regulating cell volume, membrane potential stabilization, signal transduction, and transepithelial transport .
Mode of Action
It has been suggested that terbium(iii) bromide can promote the adhesion and osteogenic differentiation of mesenchymal stem cells via activation of the smad-dependent tgf-b/bmp signaling pathway .
Biochemical Pathways
Terbium(III) bromide appears to affect several biochemical pathways. It has been reported to influence the TGF-b/BMP signaling pathway, which is crucial for the osteogenic differentiation of mesenchymal stem cells . Additionally, it has been found to affect the signaling molecules in horseradish, leading to changes in the contents of phytohormones and triggering excessive production of intracellular H2O2 .
Pharmacokinetics
It is known that terbium(iii) bromide is soluble in water , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The results of Terbium(III) bromide’s action are diverse and depend on the context of its use. For instance, in the context of biosorption and biomineralization, Terbium(III) bromide has been found to accelerate the enrichment of Terbium(III) compared to biosorption alone .
Action Environment
The action of Terbium(III) bromide can be influenced by environmental factors. For instance, it is soluble in water , which suggests that its action could be influenced by the presence of water. Moreover, it has been suggested that Terbium(III) bromide is likely to be mobile in the environment due to its water solubility .
生化学分析
Biochemical Properties
Terbium(III) bromide has been found to interact with signaling molecules in plants, specifically horseradish . The compound has been observed to decrease the auxin and gibberellic acid contents and increase the abscisic acid content . These changes in the contents of phytohormones triggered excessive production of intracellular H2O2 .
Cellular Effects
In cellular studies, Terbium(III) bromide has been found to suppress bacterial growth while enhancing spore tolerance to wet heat . The effects of Terbium(III) bromide on cell growth, sporulation, and spore properties of Bacillus subtilis have been investigated .
Molecular Mechanism
Terbium(III) bromide promotes the osteogenic differentiation of mesenchymal stem cells via the transforming growth factor β (TGFβ)/bone morphogenetic protein (BMP) signaling pathway . It also functions as a histamine receptor and mediates cellular responses to histamine .
Temporal Effects in Laboratory Settings
The effects of Terbium(III) bromide have been observed to change over time in laboratory settings . A terbium(III) complex-based time-resolved luminescence probe for selenocysteine can inhibit selenoprotein activity via a selenolate-triggered cleavage reaction of sulfonamide bonds in living cells .
Dosage Effects in Animal Models
While specific studies on Terbium(III) bromide’s effects in animal models are limited, research on the effects of Terbium(III) on horseradish plants has shown a dose-response relationship .
Metabolic Pathways
Terbium(III) bromide has been found to interact with the transforming growth factor β/bone morphogenetic protein and peroxisome-proliferator-activated receptor γ (PPARγ) signaling pathways .
Transport and Distribution
Terbium(III) bromide is soluble in water, which suggests it may be mobile in the environment . Specific information on its transport and distribution within cells and tissues is currently limited.
Subcellular Localization
It has been found to affect various cellular processes, suggesting it may interact with multiple subcellular components .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Terbium(III) bromide involves the reaction between terbium oxide and hydrobromic acid.", "Starting Materials": [ "Terbium oxide (Tb2O3)", "Hydrobromic acid (HBr)" ], "Reaction": [ "Add 100 mL of hydrobromic acid to a flask.", "Heat the flask to 60°C.", "Slowly add 10 g of terbium oxide to the flask while stirring.", "Continue stirring until all the terbium oxide has dissolved.", "Heat the solution to 80°C and maintain this temperature for 2 hours.", "Allow the solution to cool to room temperature.", "Filter the solution to remove any impurities.", "Evaporate the solvent to obtain Terbium(III) bromide as a white solid." ] } | |
CAS番号 |
14456-47-4 |
分子式 |
Br3Tb |
分子量 |
398.64 g/mol |
IUPAC名 |
tribromoterbium |
InChI |
InChI=1S/3BrH.Tb/h3*1H;/q;;;+3/p-3 |
InChIキー |
AZNZWHYYEIQIOC-UHFFFAOYSA-K |
SMILES |
[Br-].[Br-].[Br-].[Tb+3] |
正規SMILES |
Br[Tb](Br)Br |
その他のCAS番号 |
14456-47-4 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Dihydrobenzo[b]furan-7-ylamine](/img/structure/B84802.png)
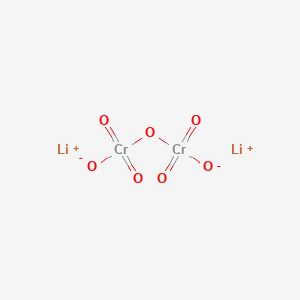
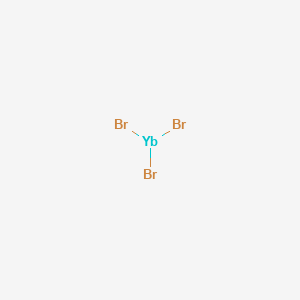
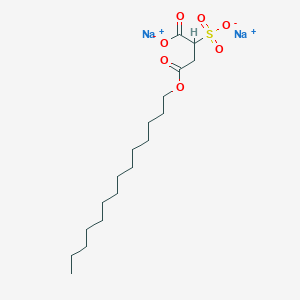
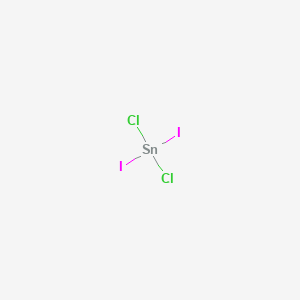
![Tris[2-(dodecylthio)ethyl] phosphite](/img/structure/B84813.png)

